molecular formula C15H18N4S B6448226 2-{1-[(1,3-thiazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine CAS No. 2549048-23-7

2-{1-[(1,3-thiazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

Cat. No.: B6448226
CAS No.: 2549048-23-7
M. Wt: 286.4 g/mol
InChI Key: WJANSWKNXUFUGY-UHFFFAOYSA-N
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Description

The compound 2-{1-[(1,3-thiazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a heterocyclic molecule featuring a bicyclic octahydropyrrolo[2,3-c]pyrrole core linked to a pyridine ring and a 1,3-thiazole substituent. This structure combines nitrogen-rich motifs, which are often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

4-[(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-2-5-16-15(3-1)19-7-12-4-6-18(14(12)9-19)8-13-10-20-11-17-13/h1-3,5,10-12,14H,4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJANSWKNXUFUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(1,3-thiazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, which is then coupled with a pyridine derivative. The octahydropyrrolo[2,3-c]pyrrole structure is introduced through a series of cyclization reactions. Common reagents used in these steps include thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help in making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(1,3-thiazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-{1-[(1,3-thiazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-{1-[(1,3-thiazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may also affect cellular pathways by modulating the activity of key proteins involved in signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below compares the target compound with its closest structural analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Source/Pricing (USD)
Target Compound C15H19N3S* ~281.4* 1,3-Thiazol-4-ylmethyl Not reported N/A
BB63304 () C18H22F3N5O2S 429.46 1,3,5-Trimethyl-1H-pyrazol-4-ylsulfonyl Not reported $574–$1,654 (1–100 mg)
Life Chemicals Analog () C19H21ClN3O2S† ~413.9† 3-Chloro-2-methylbenzenesulfonyl Not reported $54–$79 (1–20 μmol)
MPEP () C14H11N 193.25 Phenylethynyl Anxiolytic (mGlu5 antagonist) N/A

*Inferred formula based on structural analysis.

Key Observations:

Substituent Diversity: The target compound features a thiazole-methyl group, which introduces a sulfur-containing heterocycle. The Life Chemicals analog substitutes the thiazole with a bulky benzenesulfonyl group, likely altering solubility and steric interactions .

Molecular Weight and Complexity :

  • The target compound has the lowest inferred molecular weight (~281.4), while analogs like BB63304 (429.46) and the Life Chemicals derivative (~413.9) are larger due to fluorinated or aromatic substituents. Higher molecular weight often correlates with increased binding affinity but may reduce bioavailability.

Pricing and Availability :

  • Structural complexity influences cost. BB63304 is priced significantly higher ($574–$1,654 for 1–100 mg), reflecting its trifluoromethyl and sulfonyl groups, which require specialized synthesis .

Pharmacological and Functional Comparisons

MPEP ():

MPEP (2-methyl-6-(phenylethynyl)pyridine), a simpler pyridine derivative, acts as a selective mGlu5 receptor antagonist with demonstrated anxiolytic effects in rodents. The target compound’s thiazole and octahydropyrrolopyrrole groups may confer unique selectivity or pharmacokinetic profiles compared to MPEP’s linear phenylethynyl substituent .

Patent Derivatives ():

Compounds such as 2-[6-[2-(3-pyridinyl)-5-thiazolyl]-2-pyridinyl]-pyrimidine from the European patent application share the pyridine-thiazole motif. These derivatives are likely explored for kinase inhibition or antimicrobial activity, suggesting the target compound’s framework is versatile for drug discovery .

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